5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene
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Overview
Description
5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene is a spirocyclic compound with the molecular formula C7H11NO2. This compound is part of a class of spirocyclic compounds that have unique structural features, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
- 7-Oxa-4-azaspiro[2.5]octane hydrochloride
- 4-Oxa-7-azaspiro[2.5]octane hydrochloride
Uniqueness
5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene is unique due to its specific spirocyclic structure and the presence of a methoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H11NO2/c1-9-6-4-10-5-7(8-6)2-3-7/h2-5H2,1H3 |
InChI Key |
CYUUJHWRJWJQGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2(CC2)COC1 |
Origin of Product |
United States |
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